3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
Description
The compound 3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-fluorophenyl methylidene group at position 5, an ethyl group at position 3, and a 1,2,4-triazole imino moiety at position 2.
Properties
Molecular Formula |
C14H12FN5OS |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2E,5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12FN5OS/c1-2-20-13(21)12(7-10-3-5-11(15)6-4-10)22-14(20)18-19-8-16-17-9-19/h3-9H,2H2,1H3/b12-7+,18-14+ |
InChI Key |
XMVJLACMAQTAHB-HLBNKZCXSA-N |
Isomeric SMILES |
CCN\1C(=O)/C(=C\C2=CC=C(C=C2)F)/S/C1=N/N3C=NN=C3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NN3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-ethyl-2-thioxo-4-thiazolidinone in the presence of a base, followed by cyclization with 4H-1,2,4-triazole-4-amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H12FN5OS
- Molecular Weight : 317.34 g/mol
- CAS Number : 478078-08-9
Structural Representation
The structure of the compound features a thiazolidinone core with a triazole moiety and a fluorophenyl group, which may contribute to its biological activity.
Anti-inflammatory Properties
Research indicates that thiazolidinones possess anti-inflammatory properties. A study demonstrated that compounds similar to 3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies revealed that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Pesticidal Properties
Thiazolidinone derivatives have been explored for their pesticidal properties. Preliminary studies indicate that this compound may act as an effective pesticide against specific agricultural pests. Field trials are necessary to evaluate its efficacy and safety in agricultural settings .
Safety Profile Assessment
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Studies on similar thiazolidinones have indicated low toxicity levels in mammalian models, suggesting that this compound may also exhibit a favorable safety profile. Further research is needed to confirm these findings through comprehensive toxicological assessments .
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of thiazolidinones, researchers administered varying doses of a structurally similar compound to animal models with induced inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, supporting the hypothesis that thiazolidinones could be developed into therapeutic agents for chronic inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against clinical isolates of bacteria. The compound exhibited significant inhibitory effects on bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Triazole vs. Thioxo Groups: The triazole imino group at C2 enables hydrogen bonding and π-π stacking, critical for target engagement, whereas thioxo analogs (e.g., ) may prioritize sulfur-mediated interactions.
Research Findings and Implications
Crystallographic Insights
Crystallographic tools like SHELX and ORTEP-3 () have been pivotal in resolving the stereochemistry of similar compounds. For instance, the Z-configuration of the methylidene group in analogs (e.g., ) is critical for maintaining planar geometry and conjugation, which likely applies to the target compound .
Biological Activity
The compound 3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (CAS Number: 478078-08-9) belongs to the thiazolidinone class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (E)-2-((4H-1,2,4-triazol-4-yl)imino)-3-ethyl-5-((E)-4-fluorobenzylidene)thiazolidin-4-one
- Molecular Formula : C14H12FN5OS
- Molecular Weight : 317.34 g/mol
This thiazolidinone derivative features a triazole moiety and a fluorophenyl group, which are significant for its biological activity.
Biological Activity Overview
Thiazolidinones are known for a variety of biological activities including:
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) with IC50 values often in the low micromolar range .
- The mechanism of action generally involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
- Antioxidant Activity :
- Antimicrobial Activity :
Anticancer Studies
A study published in Molecules evaluated the anticancer effects of several thiazolidinone derivatives. The compound demonstrated notable cytotoxicity against the MCF-7 cell line with an IC50 value of approximately 0.45 µM. It also inhibited c-Met and Ron tyrosine kinases significantly, which are critical in tumor growth and metastasis .
Antioxidant Evaluation
The antioxidant capacity was assessed using the TBARS assay, where the compound exhibited a significant reduction in lipid peroxidation levels. The EC50 values indicated a strong correlation between structural modifications and enhanced antioxidant activity .
Antimicrobial Testing
In antimicrobial assays, derivatives similar to this compound were tested against various pathogens. Results indicated effective antibacterial activity with MIC values ranging from 100 to 400 µg/mL against selected bacterial strains .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
